molecular formula C10H13NO2 B13084924 2-(3-Methylpyridin-4-yl)butanoic acid

2-(3-Methylpyridin-4-yl)butanoic acid

Cat. No.: B13084924
M. Wt: 179.22 g/mol
InChI Key: IDEWNJOLJWSPQY-UHFFFAOYSA-N
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Description

2-(3-Methylpyridin-4-yl)butanoic acid is an organic compound with the molecular formula C10H13NO2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylpyridin-4-yl)butanoic acid can be achieved through several methods. One common approach involves the halogen-metal exchange followed by borylation. This method typically uses halopyridines and organometallic reagents such as lithium or magnesium to introduce the desired functional groups . Another method involves palladium-catalyzed cross-coupling reactions, which are known for their mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions due to their efficiency and scalability. These methods often use readily available starting materials and can be optimized for high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylpyridin-4-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms of pyridine derivatives.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced pyridine derivatives.

Scientific Research Applications

2-(3-Methylpyridin-4-yl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Methylpyridin-4-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methylpyridin-2-yl)butanoic acid
  • 2-(3-Methylpyridin-5-yl)butanoic acid
  • 2-(3-Methylpyridin-6-yl)butanoic acid

Uniqueness

2-(3-Methylpyridin-4-yl)butanoic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications, as it can provide insights into structure-activity relationships and help in the design of new molecules with desired properties.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-(3-methylpyridin-4-yl)butanoic acid

InChI

InChI=1S/C10H13NO2/c1-3-8(10(12)13)9-4-5-11-6-7(9)2/h4-6,8H,3H2,1-2H3,(H,12,13)

InChI Key

IDEWNJOLJWSPQY-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=NC=C1)C)C(=O)O

Origin of Product

United States

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